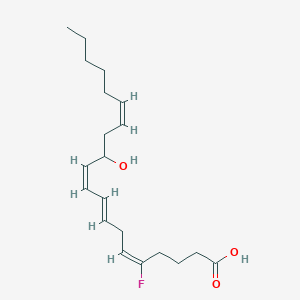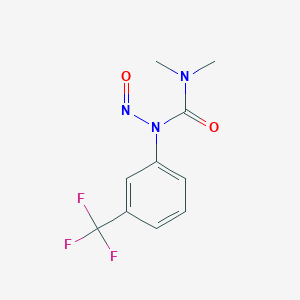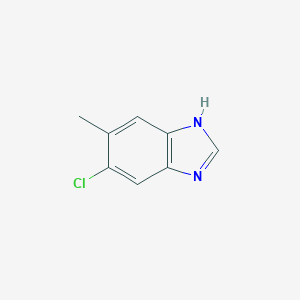
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H14Br6N2S4.
Wirkmechanismus
The mechanism of action of pseudourea is not fully understood, but it is believed to interact with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and function. Pseudourea has also been shown to inhibit the activity of enzymes that contain sulfhydryl groups, such as glutathione reductase.
Biochemical and Physiological Effects
Pseudourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have antitumor activity. Pseudourea has been shown to increase the activity of certain enzymes, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase. It has also been shown to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pseudourea in lab experiments is its high purity and yield. It is also relatively easy to synthesize and purify. However, one limitation of using pseudourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, pseudourea can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving pseudourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Pseudourea could also be used as a tool for studying protein function and structure. Additionally, further research is needed to fully understand the mechanism of action of pseudourea and its effects on various biological systems.
Conclusion
In conclusion, pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It can be synthesized through a simple reaction and has been used in the synthesis of various compounds and as a tool in biochemistry and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has advantages for use in lab experiments, its limitations and potential toxicity at high concentrations need to be considered. There are several future directions for research involving pseudourea, including its potential as a therapeutic agent and its use in studying protein function and structure.
Synthesemethoden
Pseudourea can be synthesized by reacting ethylenediamine with carbon disulfide and then adding hydrogen bromide. The resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be verified through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Pseudourea has been used in scientific research for various purposes, including as a reagent in organic synthesis and as a tool in biochemistry and pharmacology. It has been used to synthesize various compounds, including heterocycles and thioureas. Pseudourea has also been used in the synthesis of metal complexes for use in catalysis and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
100524-52-5 |
|---|---|
Produktname |
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide |
Molekularformel |
C6H18Br3N5S2 |
Molekulargewicht |
464.1 g/mol |
IUPAC-Name |
2-(2-carbamimidoylsulfanylethylamino)ethyl carbamimidothioate;trihydrobromide |
InChI |
InChI=1S/C6H15N5S2.3BrH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;;/h11H,1-4H2,(H3,7,8)(H3,9,10);3*1H |
InChI-Schlüssel |
REUHSZZZJINFEQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Kanonische SMILES |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Andere CAS-Nummern |
100524-52-5 |
Synonyme |
2-(2-carbamimidoylsulfanylethylamino)ethylsulfanylmethanimidamide trih ydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






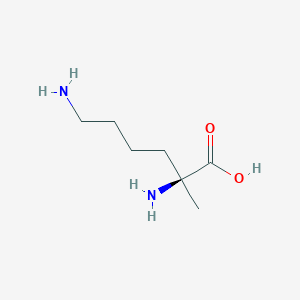
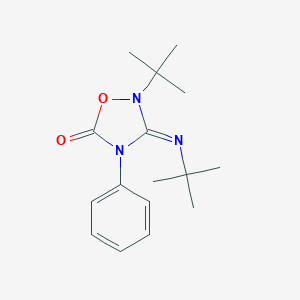
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)




